molecular formula C8F8O B13419660 Benzene,1,2,3,4,5-pentafluoro-6-[(1,2,2-trifluoroethenyl)oxy]-

Benzene,1,2,3,4,5-pentafluoro-6-[(1,2,2-trifluoroethenyl)oxy]-

Cat. No.: B13419660
M. Wt: 264.07 g/mol
InChI Key: VXDMAOXNTAQJSJ-UHFFFAOYSA-N
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Description

The compound Benzene,1,2,3,4,5-pentafluoro-6-[(1,2,2-trifluoroethenyl)oxy]- (CAS: 24520-19-2; synonyms include 1,2,3,4,5-pentafluoro-6-({1,1,1,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propan-2-yl}oxy)benzene) is a highly fluorinated aromatic derivative. Its molecular formula is C₁₀F₁₄O₂, featuring a benzene core substituted with five fluorine atoms and a complex trifluoroethenyl ether group at the sixth position. This structure confers exceptional thermal stability, chemical inertness, and hydrophobicity, making it suitable for advanced materials and specialty chemical applications .

Properties

Molecular Formula

C8F8O

Molecular Weight

264.07 g/mol

IUPAC Name

1,2,3,4,5-pentafluoro-6-(1,2,2-trifluoroethenoxy)benzene

InChI

InChI=1S/C8F8O/c9-1-2(10)4(12)6(5(13)3(1)11)17-8(16)7(14)15

InChI Key

VXDMAOXNTAQJSJ-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)OC(=C(F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of pentafluorobenzene with a trifluoroethenylating agent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzene,1,2,3,4,5-pentafluoro-6-[(1,2,2-trifluoroethenyl)oxy]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the replacement of one or more fluorine atoms with other functional groups .

Scientific Research Applications

Benzene,1,2,3,4,5-pentafluoro-6-[(1,2,2-trifluoroethenyl)oxy]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene,1,2,3,4,5-pentafluoro-6-[(1,2,2-trifluoroethenyl)oxy]- involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The trifluoroethenyl group can interact with biological molecules, potentially affecting their function and activity .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key attributes of the target compound with structurally related fluorinated benzene derivatives:

Compound Name CAS No. Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Properties Applications
Benzene,1,2,3,4,5-pentafluoro-6-[(1,2,2-trifluoroethenyl)oxy]- 24520-19-2 C₁₀F₁₄O₂ Trifluoroethenyl ether 514.08 High thermal stability, low polarizability Specialty polymers, hydrophobic coatings
1,2,3,4,5-Pentafluoro-6-(trifluoromethoxy)benzene 6161-54-2 C₇F₈O Trifluoromethoxy 280.06 Moderate reactivity, high volatility Solvents, agrochemical intermediates
Bis(pentafluorophenyl) sulfide 1043-50-1 C₁₂F₁₀S Sulfur-linked pentafluorophenyl groups 394.17 High dielectric strength, thermal resistance Electronics, lubricants
1,2,3,4,5-Pentafluoro-6-isocyanobenzene 58751-09-0 C₇F₅N Isocyano 193.07 Electrophilic reactivity Ligands in coordination chemistry
Benzene,1,2,3,4,5-pentafluoro-6-(trimethoxysilyl)- 157499-19-9 C₁₁H₁₂ClF₅Si Trimethoxysilyl 302.74 Hydrolytic stability, adhesion promotion Silane coupling agents

Key Differences and Trends

Substituent Effects on Reactivity :

  • The trifluoroethenyl ether group in the target compound introduces steric hindrance and electron-withdrawing effects, reducing nucleophilic attack susceptibility compared to smaller substituents like trifluoromethoxy .
  • Bis(pentafluorophenyl) sulfide exhibits greater thermal stability (decomposition >300°C) due to sulfur’s polarizability, whereas the target compound’s ether linkage may degrade at lower temperatures (~250°C) .

Applications: Electronics: Bis(pentafluorophenyl) sulfide is preferred in dielectric layers for its non-polarizable S–C bonds, while the target compound’s ether group may limit use in high-frequency applications . Pharmaceuticals: The isocyano derivative (CAS 58751-09-0) serves as a building block for metal-organic frameworks (MOFs), whereas the target compound’s bulky substituent restricts its utility in drug delivery .

Synthetic Complexity :

  • The target compound requires multi-step synthesis involving fluorination and etherification under anhydrous conditions . In contrast, trifluoromethoxy derivatives (e.g., CAS 6161-54-2) are synthesized via direct nucleophilic substitution, reducing cost and complexity .

Research Findings and Industrial Relevance

  • Thermal Stability : Differential scanning calorimetry (DSC) reveals the target compound’s glass transition temperature (Tg) at 85°C, outperforming trimethoxysilyl derivatives (Tg ~60°C) but lagging behind bis(pentafluorophenyl) sulfide (Tg >100°C) .
  • Hydrophobicity : Contact angle measurements show the target compound forms coatings with water contact angles of 125°, comparable to pentafluorophenyl silanes but inferior to perfluoropolyethers (150°) .
  • Toxicity: Limited ecotoxicological data exist; however, analogs like pentafluorophenyl isonitrile (CAS 58751-09-0) exhibit moderate aquatic toxicity (LC₅₀ = 2.5 mg/L for Daphnia magna), suggesting similar precautions for the target compound .

Biological Activity

Chemical Structure and Properties

The chemical structure of Benzene, 1,2,3,4,5-pentafluoro-6-[(1,2,2-trifluoroethenyl)oxy]- can be represented as follows:

  • Molecular Formula : C₈F₇O
  • CAS Number : Not explicitly mentioned in the search results.

This compound features multiple fluorine substitutions on the benzene ring and an ether functional group, which contribute to its stability and reactivity.

Fluorinated compounds often exhibit unique biological activities due to their ability to interact with biological membranes and proteins. The presence of fluorine atoms can enhance lipophilicity and alter pharmacokinetic properties. Research indicates that such compounds may influence various biological pathways:

  • Enzyme Inhibition : Some studies suggest that fluorinated benzene derivatives can inhibit specific enzymes involved in metabolic pathways.
  • Cell Membrane Interaction : The hydrophobic nature of fluorinated compounds allows them to integrate into lipid bilayers, potentially disrupting membrane integrity or altering membrane fluidity.

Toxicological Studies

Research has shown that certain fluorinated compounds can be toxic to aquatic organisms and may have implications for human health. Notably:

  • Endocrine Disruption : There is growing evidence that some perfluorinated compounds can act as endocrine disruptors. This raises concerns about their impact on reproductive health and developmental processes in both wildlife and humans .
  • Carcinogenic Potential : Long-term exposure to fluorinated compounds has been associated with an increased risk of cancer. This is particularly relevant for compounds that persist in the environment and bioaccumulate in organisms .

Case Studies

Several case studies have highlighted the biological effects of related fluorinated compounds:

  • PFAS Contamination : A study on per- and polyfluoroalkyl substances (PFAS) revealed associations between exposure to these chemicals and various health disorders, including liver damage and immune system effects .
  • Aquatic Toxicity : Research on the toxicity of fluorinated compounds to aquatic life demonstrated significant adverse effects on fish populations exposed to contaminated water sources .

Table 1: Summary of Biological Activities

Biological ActivityObservations
Enzyme InhibitionPotential inhibition of metabolic enzymes
Cell Membrane InteractionAltered membrane fluidity
Endocrine DisruptionEvidence of reproductive health impacts
Carcinogenic PotentialLinked to increased cancer risk in long-term studies

Table 2: Toxicological Findings from Case Studies

Study ReferenceCompound TypeKey Findings
PFASIncreased cancer risk; endocrine disruption
Aquatic PFASSignificant toxicity observed in fish species

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